ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
Overview
Description
Pyrazole derivatives, including ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. These compounds are synthesized through various innovative methods, aiming at enhancing their efficacy and discovering novel pharmacological properties.
Synthesis Analysis
The synthesis of closely related pyrazole derivatives often involves cyclocondensation reactions, utilizing eco-friendly catalysts and conditions that favor environmental sustainability. For example, Kumar et al. (2018) describe the synthesis of a pyrazole derivative through a one-pot tandem Knoevenagel-cyclocondensation, highlighting the importance of choosing suitable catalysts and reaction pathways for efficient synthesis (Kumar et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is determined through techniques like X-ray crystallography, revealing intricate details about their conformation and stability. The study by Kumar et al. (2018) provides insights into the molecular arrangement, highlighting how the pyran and pyrazole rings' coplanarity and the phenyl ring's perpendicularity contribute to the compound's stability and interactions (Kumar et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the synthesis of fluorocontaining derivatives as detailed by Eleev et al. (2015), showcases the adaptability of pyrazole compounds to form structurally diverse and biologically significant molecules (Eleev et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. The precise control of these properties through the synthesis process can enhance the compound's pharmaceutical utility.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, play a significant role in the compound's application in medicinal chemistry. Studies like that of Gangurde et al. (2014) on the synthesis and reactions of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, illuminate the chemical versatility and potential modifications to improve bioactivity (Gangurde et al., 2014).
Scientific Research Applications
Crystal Structure and Synthesis : Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate derivatives have been synthesized and analyzed for their crystal structures. These analyses are important for understanding the molecular configuration and potential applications of these compounds in various chemical reactions (Kumar et al., 2018).
Xanthine Oxidase Inhibitory Activity : Derivatives of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate have been studied for their inhibitory activity against xanthine oxidase. This is significant for developing treatments for diseases like gout, where xanthine oxidase plays a key role (Qi et al., 2015).
Selective Synthesis Applications : This compound is used in selective cyclocondensation reactions to produce specific chemical structures, showcasing its utility in targeted chemical synthesis (Lebedˈ et al., 2012).
Fluorescent Molecule and Herbicide Development : A study explored the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, for its potential as a novel fluorescent molecule and as a precursor for developing herbicides (Wu et al., 2006).
Antituberculosis Activity : Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate derivatives have been examined for their activity against Mycobacterium tuberculosis, indicating potential applications in antituberculosis drugs (Jeankumar et al., 2013).
Antiglaucoma Activity : Some derivatives of this compound have shown inhibitory effects on carbonic anhydrase isoenzymes, suggesting their potential as antiglaucoma agents (Kasımoğulları et al., 2010).
Fungicidal and Plant Growth Regulation : A study reported that certain derivatives of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate show fungicidal and plant growth regulation activities (Minga, 2005).
properties
IUPAC Name |
ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-7-12(15)17(16-11)8-9-5-3-4-6-10(9)14/h3-7H,2,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWGQBBJLJWPKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165496 | |
Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
256504-39-9 | |
Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256504-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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